Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate
Description
Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate is a synthetic organic compound featuring a propanoate backbone esterified with a methyl group. Its structure includes a 4-[(4-chlorophenyl)carbamoyloxy]phenyl substituent at the 3-position and a 3-oxo-1H-isoindol-2-yl group at the 2-position.
Properties
IUPAC Name |
methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5/c1-32-24(30)22(28-15-17-4-2-3-5-21(17)23(28)29)14-16-6-12-20(13-7-16)33-25(31)27-19-10-8-18(26)9-11-19/h2-13,22H,14-15H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAFDBUNNGYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate, also known by its CAS number 477889-60-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClN2O5 |
| Molecular Weight | 448.90 g/mol |
| Boiling Point | 402.4 °C at 760 mmHg |
| Density | 1.42 g/cm³ |
| Flash Point | 197.2 °C |
The compound features a complex structure that includes a chlorophenyl group and an isoindole moiety, which are often associated with various pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing isoindole structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it was found to possess inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, and urease, an enzyme implicated in certain infections and disorders . Such enzyme inhibition suggests potential therapeutic applications in neurodegenerative diseases and infections.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness varies, with moderate to strong inhibition observed against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of isoindole derivatives, including this compound. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition Analysis
Research focusing on enzyme inhibition revealed that this compound could serve as a lead for developing new AChE inhibitors. In cellular assays, it demonstrated significant binding affinity to AChE, suggesting its potential use in treating Alzheimer's disease .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural features and differences among the target compound and related analogues:
Detailed Analysis of Key Analogues
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid ()
This compound shares the isoindolone core with the target molecule but lacks the methyl ester and 4-chlorophenyl carbamate. Instead, it has a propanoic acid group, which may enhance aqueous solubility but reduce bioavailability due to ionization at physiological pH.
Methyl 3-(4-chlorophenyl)-2-(imidazolidinedione)propanoate ()
Replacing the isoindolone with an imidazolidinedione introduces a five-membered ring with two ketone groups. The 4-chlorophenyl group and methyl ester mirror the target compound, suggesting similar metabolic stability but divergent target selectivity .
4-Chlorobenzoate Isoindolone Derivative ()
This structural isomer features a 4-chlorobenzoate ester instead of a carbamate. The benzoate group may confer greater electron-withdrawing effects, altering the compound’s electronic profile and reactivity. The isoindolone core and methyl ester suggest comparable metabolic pathways to the target compound, but differences in steric bulk could influence binding affinity .
3-(4-Methylphenyl)propanoic Acid Analogue ()
Substituting the 4-chlorophenyl group with a 4-methylphenyl reduces electronegativity and increases hydrophobicity. The propanoic acid moiety may limit blood-brain barrier penetration compared to ester derivatives, making this analogue more suitable for peripheral targets .
Q & A
Q. What are the critical steps and reagents in the synthesis of Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate?
The synthesis involves multi-step reactions, including coupling and trifluoromethylation. Key steps include:
- Coupling reactions : Diisopropylcarbodiimide (DIC) is often used to activate carboxylic acids for amide bond formation.
- Trifluoromethylation : Trifluoroacetic acid (TFA) or related reagents are employed to introduce the trifluoromethyl group.
- Solvent and temperature control : Dimethylformamide (DMF) is a common solvent, with reactions typically conducted at 0–25°C to minimize side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural characterization relies on:
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., Acta Crystallographica Section E reports) .
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What impurities are commonly observed during synthesis, and how are they quantified?
Common impurities include:
| Impurity Name | CAS Number | Source |
|---|---|---|
| Fenofibric Acid | 42017-89-0 | Hydrolysis of ester groups |
| 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | 217636-47-0 | Incomplete coupling intermediates |
| Quantification uses HPLC with C18 columns and acetonitrile/water gradients (UV detection at 254 nm) . |
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for this compound?
Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility by observing signal coalescence at higher temps.
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic structures .
- Synchrotron XRD : Enhances resolution of crystallographic data to detect subtle bond distortions .
Q. What methodologies optimize reaction yield while minimizing byproducts in large-scale synthesis?
Optimization involves:
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) assess variables like temperature, solvent ratio, and catalyst loading.
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., diazomethane synthesis protocols) .
- Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency .
Q. How does the compound interact with biomolecular targets, and what assays validate its activity?
The isoindol-2-yl and carbamoyloxy groups suggest potential enzyme inhibition (e.g., kinase or protease targets). Assays include:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to purified proteins.
- Cellular assays : Luciferase-based reporters quantify target modulation in HEK293 or HeLa cells.
- Molecular docking : Predicts binding poses using crystal structures of homologous proteins .
Methodological Considerations
Q. What solvent systems are optimal for recrystallization to achieve high purity?
- Binary mixtures : Ethyl acetate/hexane (3:1) or dichloromethane/methanol (gradient) are effective.
- Temperature gradient cooling : Slow cooling from 60°C to 4°C enhances crystal uniformity .
Q. How are stability studies conducted under physiological conditions?
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS.
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
